molecular formula C23H29N B1295000 [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- CAS No. 59454-35-2

[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-

Cat. No.: B1295000
CAS No.: 59454-35-2
M. Wt: 319.5 g/mol
InChI Key: GLGZJMAYDWXROS-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- is a useful research compound. Its molecular formula is C23H29N and its molecular weight is 319.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile (also known as 4-(4-decylphenyl)benzonitrile, 10cb, or 4-Cyano-4’-decylbiphenyl) is the alkyl chains on metal surfaces . The compound interacts with these targets to facilitate the construction of nanostructures through covalent interlinking of molecular building blocks .

Mode of Action

The compound undergoes a stepwise dehydrogenative homocoupling process on the Cu(110) substrate . This process proceeds from the intact alkyl chain, via dehydrogenative intermediates, to the formation of diverse final coupling products .

Biochemical Pathways

The dehydrogenative homocoupling of alkyl chains is a key biochemical pathway affected by 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile . This pathway is crucial for the on-surface synthesis involving hydrocarbons, which is of interest in fabricating novel carbon nanostructures and nanomaterials .

Pharmacokinetics

The compound’s interaction with metal surfaces suggests that its bioavailability may be influenced by the chemical reactivity of the substrate .

Result of Action

The action of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile results in the formation of diverse final coupling products through the dehydrogenative homocoupling of alkyl chains . This contributes to the construction of nanostructures on metal surfaces .

Action Environment

The action, efficacy, and stability of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile are influenced by environmental factors such as the chemical reactivity of the substrate . For instance, the Cu(110) substrate was employed in one study due to its relatively high chemical reactivity .

Properties

IUPAC Name

4-(4-decylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)23-17-13-21(19-24)14-18-23/h11-18H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZJMAYDWXROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069332
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59454-35-2
Record name 4-Decyl-4′-cyanobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59454-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059454352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-decyl[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does the presence of a polar solvent like acetone affect the phase transitions in 10CB?

A: Introducing acetone into 10CB has a notable impact on its phase transition behavior []. While pure 10CB exhibits a single isotropic to smectic-A (I-SmA) transition within a specific temperature range, the addition of acetone induces a second, lower-temperature transition. This new transition, identified as a smectic-smectic transition, suggests the emergence of an intermediate smectic phase stabilized by the interaction between 10CB and acetone molecules []. The acetone molecules are thought to partially screen the intermolecular forces within 10CB, leading to the formation of this additional phase.

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